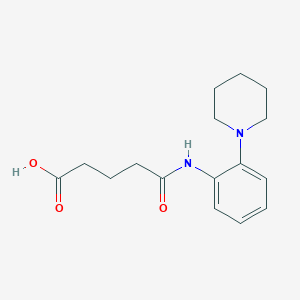
4-(2-Piperidin-1-yl-phenylcarbamoyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Piperidin-1-yl-phenylcarbamoyl)-butyric acid is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Differentiation Agents in Leukemic Cells :
- Piperazine derivatives of butyric acid, similar in structure to 4-(2-Piperidin-1-yl-phenylcarbamoyl)-butyric acid, have shown potential as differentiation agents in human leukemic cells. Studies have demonstrated their effectiveness in inducing differentiation and inhibiting the growth of erythroleukemia and myeloid leukemia cells (Gillet et al., 1997).
Antibacterial Activity :
- Certain piperidine-containing compounds have been synthesized and screened for their antibacterial properties. These studies reveal the potential of such compounds in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Activity :
- Research has explored the use of piperidine analogs, related to this compound, as antipsychotic agents and for their affinity for dopamine and serotonin receptors, indicating potential applications in cancer treatment (Raviña et al., 2000).
Synthesis of Piperidine Derivatives :
- Research has been conducted on the synthesis of novel piperidine derivatives, highlighting the chemical versatility and pharmaceutical potential of these compounds (Acharya & Clive, 2010).
Antituberculosis Activity :
- Studies on thiazole-aminopiperidine hybrid analogues have shown promise in designing novel inhibitors for Mycobacterium tuberculosis, suggesting the utility of piperidine derivatives in combating tuberculosis (Jeankumar et al., 2013).
Anticonvulsant Agents :
- Piperidyl indanone derivatives have been synthesized and evaluated for their anticonvulsant activity, indicating the potential use of piperidine-based compounds in treating seizure disorders (Siddiqui et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-oxo-5-(2-piperidin-1-ylanilino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(9-6-10-16(20)21)17-13-7-2-3-8-14(13)18-11-4-1-5-12-18/h2-3,7-8H,1,4-6,9-12H2,(H,17,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQIUZXLKVSGIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356345 |
Source


|
| Record name | 5-Oxo-5-[2-(piperidin-1-yl)anilino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-56-1 |
Source


|
| Record name | 5-Oxo-5-[[2-(1-piperidinyl)phenyl]amino]pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxo-5-[2-(piperidin-1-yl)anilino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Methylphenyl)thio]nicotinic acid](/img/structure/B1299002.png)
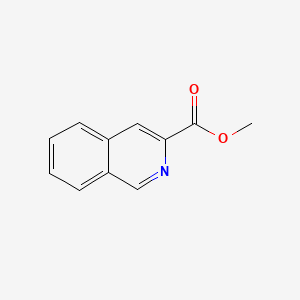



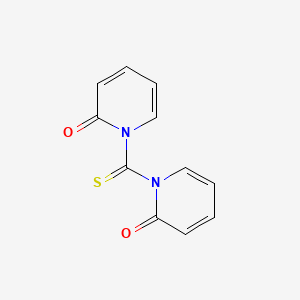

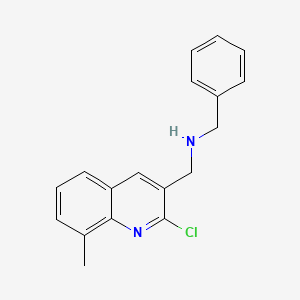
![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)

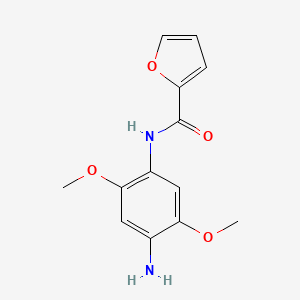
![4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1299034.png)
![4-[(3-Fluorophenyl)methoxy]benzaldehyde](/img/structure/B1299039.png)

